4-(trifluoromethyl)-N2,N6-bis[3-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide
Description
The compound 4-(trifluoromethyl)-N2,N6-bis[3-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide features a pyridine core substituted at the 4-position with a trifluoromethyl (-CF₃) group and at the 2- and 6-positions with carboxamide moieties linked to 3-(trifluoromethyl)phenyl rings.
Properties
IUPAC Name |
4-(trifluoromethyl)-2-N,6-N-bis[3-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F9N3O2/c23-20(24,25)11-3-1-5-14(7-11)32-18(35)16-9-13(22(29,30)31)10-17(34-16)19(36)33-15-6-2-4-12(8-15)21(26,27)28/h1-10H,(H,32,35)(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMSBANRVRRATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Trifluoromethyl)-N2,N6-bis[3-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide, with the CAS number 1092344-72-3, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial effects, cytotoxicity, and mechanisms of action based on recent research findings.
- Molecular Formula : C22H12F9N3O2
- Molecular Weight : 521.3 g/mol
- Structure : The compound features a pyridine core with multiple trifluoromethyl substitutions that enhance its lipophilicity and bioactivity.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly antibiotic-resistant strains.
In Vitro Antimicrobial Evaluation
One study tested several compounds with similar trifluoromethyl moieties against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The results indicated that compounds with the trifluoromethyl group exhibited significant antimicrobial activity. The minimum inhibitory concentrations (MICs) for these compounds were notably low, suggesting potent antibacterial properties .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 8 | S. aureus |
| Control (Vancomycin) | 16 | S. aureus |
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound were evaluated using human embryonic kidney (HEK293) cells. The compound showed a selectivity factor greater than 20, indicating low toxicity at effective antimicrobial concentrations. The IC50 values for various derivatives were compared to assess their cytotoxic potential:
| Compound | IC50 (µM) | Selectivity Factor |
|---|---|---|
| This compound | >20 | >20 |
| Control (Cisplatin) | 5 | <1 |
The mechanism of action for this compound appears to involve multiple pathways. Investigations into its effects on bacterial cell function suggest that it may inhibit macromolecular synthesis, affecting DNA and protein synthesis in bacteria. This broad-spectrum activity indicates potential targets for therapeutic development against resistant strains .
Case Studies and Research Findings
- Antibiotic Resistance : A study demonstrated that the compound effectively inhibited biofilm formation by MRSA and Enterococcus faecalis, outperforming traditional antibiotics like vancomycin in preventing biofilm development and eradicating preformed biofilms .
- Inflammatory Response Modulation : Research indicated that certain derivatives of this compound modulate the NF-κB signaling pathway, which is crucial in inflammatory responses. Compounds with specific substitutions showed enhanced anti-inflammatory properties by reducing NF-κB activity by up to 15% .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research, particularly in antimicrobial and anti-inflammatory applications.
Antimicrobial Activity
Recent studies have demonstrated that 4-(trifluoromethyl)-N2,N6-bis[3-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide shows significant effectiveness against various bacterial strains, including antibiotic-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
In Vitro Antimicrobial Evaluation :
- Minimum Inhibitory Concentration (MIC) :
Compound MIC (µg/mL) Activity Against This compound 8 S. aureus Control (Vancomycin) 16 S. aureus
The low MIC values indicate potent antibacterial properties, suggesting that this compound could be developed as an alternative treatment for resistant bacterial infections.
Cytotoxicity and Cell Viability
The cytotoxic effects of the compound were assessed using human embryonic kidney (HEK293) cells. The results indicated a selectivity factor greater than 20, implying low toxicity at effective antimicrobial concentrations.
Cytotoxicity Data :
- IC50 Values :
Compound IC50 (µM) Selectivity Factor This compound >20 >20 Control (Cisplatin) 5 <1
These findings suggest that the compound is relatively safe for use in therapeutic contexts while maintaining its efficacy against bacteria.
Case Studies and Research Findings
-
Antibiotic Resistance :
A study highlighted the compound's ability to inhibit biofilm formation by MRSA and Enterococcus faecalis. It was found to outperform traditional antibiotics like vancomycin in preventing biofilm development and eradicating preformed biofilms. -
Inflammatory Response Modulation :
Research has shown that derivatives of this compound can modulate the NF-κB signaling pathway, which plays a crucial role in inflammatory responses. Certain substitutions on the molecule resulted in enhanced anti-inflammatory properties by reducing NF-κB activity by up to 15%.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
N,N′-Bis[4-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide ()
- Structural Difference : The phenyl rings are substituted at the para position (-CF₃) versus the meta position in the target compound.
- Impact : para-CF₃ groups may enhance symmetry and crystallinity, as evidenced by its resolved crystal structure, while meta-CF₃ groups could introduce steric hindrance or alter electronic distribution .
4-(2-Aminoethoxy)-N2,N6-bis(4-(2-aminoethoxy)quinolin-2-yl)pyridine-2,6-dicarboxamide (PDS, )
- Structural Difference: Quinoline rings with aminoethoxy side chains replace the 3-CF₃-phenyl groups.
- Impact: The aminoethoxy groups increase hydrophilicity and hydrogen-bonding capacity, making PDS a potent G4 DNA ligand. In contrast, the target compound’s CF₃ groups likely reduce solubility but enhance lipophilicity .
N2,N6-bis(4-aminophenyl)pyridine-2,6-dicarboxamide ()
- Structural Difference: 4-Aminophenyl groups replace 3-CF₃-phenyl groups.
G-Quadruplex DNA Binding (PDS, PhenDC3)
- PDS: Binds G4 DNA via π-π stacking and electrostatic interactions, stabilized by quinoline and aminoethoxy groups. The target compound’s CF₃-phenyl groups may offer stronger π-stacking but lack polar side chains for solvation .
- PhenDC3 : Contains a phenanthroline core; its planar structure contrasts with the pyridine-CF₃ motif, highlighting the importance of aromatic surface area in G4 binding .
Fluorescent Sensors ()
- N2,N6-bis(5-methylthiazol-2-yl)pyridine-2,6-dicarboxamide : Thiazole substituents enable metal ion (Cu²⁺, Ni²⁺) detection via fluorescence quenching. The target compound’s CF₃ groups are unlikely to support metal coordination but could stabilize excited states for alternative sensing mechanisms .
Agrochemicals ()
Physical and Chemical Properties
Q & A
Q. What are the recommended synthetic routes for 4-(trifluoromethyl)-N2,N6-bis[3-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Core Pyridine Formation : Start with a pyridine-2,6-dicarboxylic acid derivative. Introduce trifluoromethyl groups via nucleophilic substitution or radical trifluoromethylation .
Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to react the pyridine dicarboxylic acid with 3-(trifluoromethyl)aniline derivatives.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using DCM/hexane mixtures) to isolate the product.
Key Considerations : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Assign peaks based on expected environments (e.g., aromatic protons at δ 7.0–8.5 ppm, amide NH at δ ~9.8 ppm) .
- IR Spectroscopy : Confirm amide C=O stretches (~1665 cm⁻¹) and N-H bending (~1536 cm⁻¹) .
- LC-MS (ESI) : Compare experimental [M+H]+ values with theoretical masses (e.g., m/z 558 observed vs. 558.51 calculated) .
Example Data Table :
| NMR Signal (δ ppm) | Assignment |
|---|---|
| 2.34 (s, 6H) | CH3 groups |
| 7.06–8.37 (m, 12H) | Aromatic H |
| 9.85 (s, 2H) | CONH protons |
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (DCM, chloroform) using saturation shake-flask methods. Trifluoromethyl groups may enhance solubility in fluorinated solvents .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Amide bonds may hydrolyze under acidic/basic conditions, requiring neutral pH buffers for storage .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields in the amide coupling step?
- Methodological Answer :
- Reagent Optimization : Replace EDC/HOBt with PyBOP or HATU for sterically hindered amines.
- Temperature Control : Perform coupling at 0–4°C to minimize side reactions.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) while maintaining yield .
Data-Driven Strategy : Compare yields under different conditions using a factorial design (e.g., solvent, temperature, catalyst).
Q. How to resolve contradictions between spectroscopic data and computational predictions for this compound?
- Methodological Answer :
- DFT Calculations : Simulate NMR chemical shifts (e.g., Gaussian 09 with B3LYP/6-31G* basis set) and compare with experimental values. Discrepancies may arise from solvent effects or conformational flexibility .
- X-ray Crystallography : Resolve absolute configuration if crystal structures are obtainable.
Case Study : For a related dihydropyridine, deviations in aromatic proton shifts were traced to π-stacking interactions in the solid state .
Q. What computational strategies are suitable for studying this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) with trifluoromethyl groups enhancing hydrophobic interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
Validation : Cross-reference with experimental bioactivity data (e.g., IC50 values from enzyme inhibition assays) .
Q. How to investigate the compound’s mechanism of action in bioactivity studies?
- Methodological Answer :
- Target Identification : Use affinity chromatography or pull-down assays with a biotinylated derivative.
- Pathway Analysis : Perform RNA-seq or proteomics on treated cell lines to identify dysregulated pathways.
Example : For zoospore regulation in water molds, leucine analogs disrupted cell signaling via kinase inhibition .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
